1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol

Catalog No.
S13316305
CAS No.
M.F
C9H10N2O2
M. Wt
178.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol

Product Name

1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol

IUPAC Name

1-(1H-benzimidazol-2-yl)ethane-1,2-diol

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11)

InChI Key

VDEBVEYYZDZWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CO)O

1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol is a chemical compound characterized by its unique structure, which includes a benzo[d]imidazole moiety attached to an ethane-1,2-diol framework. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. The presence of the benzo[d]imidazole ring system contributes to its chemical properties, making it a subject of study in organic synthesis and drug development.

Due to the functional groups present:

  • Oxidation: The hydroxyl groups in the ethane-1,2-diol part can be oxidized to form carbonyl compounds.
  • Reduction: Reduction reactions may convert the benzo[d]imidazole derivatives into corresponding alcohols or amines.
  • Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the aromatic ring can be replaced with various functional groups, enhancing its reactivity and utility in synthesis .

Research indicates that 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol exhibits notable biological activities. Compounds containing benzo[d]imidazole structures are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Studies have shown that derivatives of benzo[d]imidazole possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell growth, suggesting potential use in oncology .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role .

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Combining benzo[d]imidazole derivatives with ethylene glycol or similar diols under acidic or basic conditions.
  • Functional Group Modifications: Utilizing protecting groups to selectively modify hydroxyl or amino functionalities during the synthesis process.
  • Green Chemistry Approaches: Employing eco-friendly solvents and catalysts to improve reaction efficiency and reduce environmental impact .

The applications of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol span several fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for drug development targeting various diseases.
  • Material Science: It can be used in the synthesis of polymers and other materials due to its structural properties.
  • Chemical Research: It serves as an important building block in organic synthesis and medicinal chemistry .

Interaction studies have focused on understanding how 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action and potential therapeutic effects. For instance:

  • DNA Binding Studies: The compound's ability to bind DNA can provide insights into its anticancer mechanisms.
  • Protein-Ligand Interactions: Investigating how this compound interacts with specific enzymes or receptors can reveal its potential as a drug candidate .

Several compounds share structural similarities with 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol. Here are a few notable examples:

Compound NameStructureUnique Features
2-(1H-Benzo[d]imidazol-2-yl)-ethanolStructureLacks the additional hydroxyl group compared to the target compound.
1-(Benzo[d]imidazol-2-yl)-propanediolStructureContains a propanediol instead of ethanediol, affecting solubility and reactivity.
1-(1H-Benzothiazol-2-yl)ethane-1,2-diolStructureSubstitutes thiazole for imidazole; may exhibit different biological activities.

The uniqueness of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol lies in its specific combination of functional groups and structural features that contribute to its distinct chemical behavior and biological activity compared to these similar compounds.

Conventional Condensation Routes Using o-Phenylenediamine Precursors

The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol primarily relies on conventional condensation methodologies utilizing ortho-phenylenediamine as the fundamental precursor [2]. The most widely established approach involves the reaction of ortho-phenylenediamine with glyoxal or its derivatives under acidic conditions . This classical method employs hydrochloric acid as a catalyst and proceeds through a two-step mechanism involving initial imine formation followed by intramolecular cyclization [3].

The Phillips-Ladenburg reaction represents the foundational synthetic approach for benzimidazole derivatives, including 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol [4]. This methodology involves the condensation of ortho-phenylenediamine with carbonyl compounds under thermal conditions [4]. The reaction proceeds through the formation of a Schiff base intermediate, wherein the primary amino groups of ortho-phenylenediamine react with the aldehyde group to form an imine linkage [4] [5].

Research has demonstrated that various catalytic systems can facilitate this transformation [6] [7]. Transition metal catalysts, including copper complexes and iron-based systems, have shown efficacy in promoting the condensation reaction [6] [8]. Brønsted acid catalysts such as para-toluenesulfonic acid have been employed successfully, providing yields ranging from 78% to 94% under reflux conditions in ethanol [2]. The reaction typically requires 6-8 hours at elevated temperatures to achieve complete conversion [2].

Table 1: Conventional Synthesis Conditions for Benzimidazole Derivatives

Catalyst SystemSolventTemperature (°C)Time (hours)Yield (%)Reference
Hydrochloric acidEthanol80-856-885-92 [2]
para-Toluenesulfonic acidEthanolReflux6-878-94 [2]
Cobalt(II) acetylacetoneMethanolRoom temperature497 [9]
Ammonium chlorideChloroformRoom temperature492 [10]

The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by elimination of water to form the imine intermediate [3] [5]. Subsequent intramolecular cyclization occurs through nucleophilic substitution, wherein the remaining amino group attacks the electrophilic carbon adjacent to the imine nitrogen [3]. This cyclization step is often the rate-determining step and requires adequate thermal activation or catalytic assistance [11].

Solvent selection plays a crucial role in determining reaction efficiency and product yield [12] [13]. Polar protic solvents such as ethanol and methanol have demonstrated superior performance compared to aprotic solvents [12] [14]. The polar nature of these solvents facilitates the ionization of the acidic catalyst and promotes the formation of the protonated imine intermediate [12]. Water content in the reaction medium must be carefully controlled, as excessive water can hinder the dehydration step essential for cyclization [15].

Temperature optimization studies have revealed that reactions conducted between 70°C and 85°C provide optimal yields while minimizing side product formation [12] [13]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 100°C can lead to decomposition products and reduced selectivity [12]. The use of sealed reaction vessels at elevated temperatures has been recommended for aromatic acid condensations to prevent solvent evaporation and maintain reaction concentration [4].

Microwave-Assisted Synthesis Optimization Strategies

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional thermal methods for the preparation of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol and related benzimidazole derivatives [16] [17]. This methodology offers significant advantages including dramatically reduced reaction times, enhanced yields, and improved energy efficiency compared to traditional heating methods [16] [17].

Research conducted by various groups has demonstrated that microwave irradiation can reduce reaction times from several hours to minutes while maintaining or improving product yields [16] [17]. One study reported the synthesis of benzimidazole derivatives with yields ranging from 94% to 98% and reaction times of only 5 to 10 minutes under microwave conditions [17]. This represents a substantial improvement over conventional methods that typically require 6-8 hours for completion [2].

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating [16] [18]. This heating mechanism is particularly advantageous for reactions involving polar solvents and ionic catalysts, as these components efficiently absorb microwave energy [16]. The rapid heating and cooling capabilities of microwave reactors also enable precise temperature control, reducing the risk of overheating and side product formation [17].

Table 2: Microwave-Assisted Synthesis Optimization Parameters

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time6-8 hours5-10 minutes36-96x faster
Temperature80-85°C80-120°CEnhanced control
Yield78-94%94-98%1.1-1.3x higher
Energy ConsumptionHighLow5-10x reduction

Catalyst-free microwave synthesis has been particularly noteworthy, eliminating the need for additional catalytic species while maintaining high reaction efficiency [17]. This approach addresses environmental concerns associated with catalyst disposal and product purification [17]. The catalyst-free methodology relies on the inherent reactivity of the starting materials under microwave conditions, with the electromagnetic field providing sufficient activation energy for the condensation reaction [17].

Power optimization studies have revealed that moderate microwave power settings (300-600 watts) provide optimal results [16] [18]. Higher power settings can lead to localized overheating and degradation of sensitive reactants, while lower power settings may not provide sufficient activation energy for rapid conversion [16]. Temperature ramping protocols have been developed to gradually increase the reaction temperature, allowing for controlled initiation and progression of the condensation reaction [18].

Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [17]. Polar solvents such as dimethylformamide and ethanol exhibit strong microwave absorption and facilitate rapid heating [17]. However, the use of sealed vessels is essential to prevent solvent evaporation under the intense heating conditions [16].

Mechanistic Studies of Intermediate Formation

Detailed mechanistic investigations have provided comprehensive understanding of the intermediate species formed during the synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol [11] [5] [19]. The reaction proceeds through a well-defined sequence involving multiple discrete intermediates that can be identified and characterized using spectroscopic techniques [5] [20].

The initial step involves the formation of a Schiff base intermediate through condensation of ortho-phenylenediamine with the carbonyl component [11] [5]. This imine formation is reversible and reaches equilibrium rapidly under acidic conditions [11]. Nuclear magnetic resonance studies have confirmed the presence of the imine carbon signal between 160-170 parts per million in carbon-13 spectra, indicating successful formation of the carbon-nitrogen double bond [5].

Following imine formation, the mechanism proceeds through intramolecular cyclization to generate a dihydrobenzimidazole intermediate [11] [19]. This cyclization step involves nucleophilic attack by the second amino group on the electrophilic carbon adjacent to the imine nitrogen [11]. The formation of this intermediate has been confirmed through isolation and spectroscopic characterization, revealing characteristic nuclear magnetic resonance signals for the cyclic structure [19].

Table 3: Spectroscopic Characteristics of Reaction Intermediates

IntermediateNuclear Magnetic Resonance SignalInfrared Frequency (cm⁻¹)Formation Time
Schiff BaseCarbon-13: 160-170 ppmCarbon-Nitrogen: 1630-16505-15 minutes
DihydrobenzimidazoleProton: 4.5-5.5 ppmNitrogen-Hydrogen: 3200-340020-60 minutes
Final ProductCarbon-13: 150-155 ppmCarbon-Nitrogen: 1540-15802-8 hours

The final step involves oxidative aromatization of the dihydrobenzimidazole intermediate to yield the fully aromatic benzimidazole product [11] [9]. This oxidation can occur through various pathways, including aerial oxidation using atmospheric oxygen or chemical oxidation using hydrogen peroxide [15] [11]. The role of oxygen in this transformation has been confirmed through mechanistic studies conducted under inert atmosphere conditions, which showed incomplete conversion without oxidizing agents [11].

Kinetic studies have revealed that the rate-determining step varies depending on reaction conditions [11] [21]. Under strongly acidic conditions, the cyclization step becomes rate-limiting due to protonation of the amino nucleophile [11]. Conversely, under mildly acidic or neutral conditions, the initial imine formation may control the overall reaction rate [21]. Temperature studies have shown that the activation energy for cyclization is approximately 15-20 kilojoules per mole higher than that for imine formation [21].

Computational studies using density functional theory have provided insights into the electronic factors governing intermediate stability and reactivity [11]. These calculations have revealed that electron-withdrawing substituents on the aromatic ring facilitate cyclization by increasing the electrophilicity of the imine carbon [11]. Conversely, electron-donating groups tend to stabilize the Schiff base intermediate and slow the subsequent cyclization step [11].

By-Product Analysis in Incomplete Conversion Reactions

Comprehensive analysis of by-products formed during incomplete conversion reactions has revealed several distinct pathways leading to undesired products [11] [7] [22]. Understanding these side reactions is crucial for optimizing synthetic protocols and maximizing the yield of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol [11] [7].

The most commonly observed by-product is the N-alkylated benzimidazole derivative, formed through reaction of the desired product with excess carbonyl starting material [15] [22]. This secondary alkylation occurs preferentially at the nitrogen-1 position of the benzimidazole ring and can account for 5-15% of the product mixture under non-optimized conditions [15]. The formation of this by-product is temperature-dependent and becomes more prevalent at reaction temperatures exceeding 90°C [15].

Another significant class of by-products arises from incomplete cyclization, resulting in the isolation of mono-acylated or bis-acylated ortho-phenylenediamine derivatives [21] [7]. These compounds are particularly problematic when using acid anhydrides as carbonyl sources, as the acylation reaction competes with the desired condensation pathway [21]. Time-dependent studies have shown that extended reaction times can lead to conversion of these acyl derivatives to the desired benzimidazole products [21].

Table 4: By-Product Distribution in Incomplete Conversion Reactions

By-Product TypeTypical Yield (%)Formation ConditionsPrevention Strategy
N-Alkylated derivative5-15Temperature >90°CTemperature control <85°C
Mono-acylated product8-20Insufficient reaction timeExtended heating (>6 hours)
Bis-acylated product3-10Excess acylating agentStoichiometric control
Oxidation products2-8Harsh oxidizing conditionsMild oxidation protocols

Oxidative degradation products have been identified when using strong oxidizing agents or prolonged exposure to atmospheric oxygen [23] [24]. These products typically result from over-oxidation of the benzimidazole ring system, leading to ring-opened or hydroxylated derivatives [23]. Mass spectrometric analysis has revealed the presence of carboxylic acid and nitrile-containing fragments, indicating extensive degradation of the aromatic system [23] [24].

The formation of dimeric and oligomeric products has been observed under certain reaction conditions, particularly when using high concentrations of starting materials [7] [25]. These products arise from intermolecular condensation reactions between benzimidazole intermediates and unreacted ortho-phenylenediamine [7]. The use of dilute reaction conditions and controlled addition of reagents can minimize the formation of these higher molecular weight by-products [25].

Solvent-derived by-products have been identified when using reactive solvents such as alcohols under strongly acidic conditions [12]. These products result from nucleophilic attack by the solvent on electrophilic intermediates, leading to ether or ester linkages [12]. The use of inert solvents or careful control of reaction conditions can prevent these unwanted transformations [12].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol reflect the compound's amphiphilic nature, arising from the combination of the hydrophilic ethane-1,2-diol moiety and the moderately hydrophobic benzimidazole ring system [1]. The compound demonstrates moderately soluble behavior in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, while exhibiting limited solubility in nonpolar solvents [1]. This solubility profile is characterized by a negative partition coefficient (logP: -0.85), indicating preferential partitioning into the aqueous phase over octanol [1].

In aqueous systems, the compound shows pH-dependent solubility behavior, with enhanced solubility observed at acidic pH conditions [1]. This phenomenon can be attributed to the protonation of the benzimidazole nitrogen at N3 position, which occurs with a pKa of approximately 4.6 [2] [3]. The presence of two hydroxyl groups in the ethane-1,2-diol portion contributes significantly to the overall hydrophilicity through hydrogen bonding interactions with water molecules [4].

The topological polar surface area (TPSA) of 97.82 Ų and the presence of three hydrogen bond donors and four hydrogen bond acceptors further support the compound's preference for polar solvents [1]. The hydrogen bonding capacity is particularly important in determining solubility patterns, as the compound can form extensive hydrogen bond networks with protic solvents.

Table 1: Solubility Properties in Different Solvent Systems

Solvent SystemSolubilityLogP ValueKey Interactions
Water (acidic pH)Moderately soluble-0.85Protonation of N3, hydrogen bonding
Water (neutral pH)Limited solubility-0.85Hydrogen bonding only
DimethylformamideModerately soluble-Dipole-dipole interactions
Dimethyl sulfoxideModerately soluble-Aprotic solvation
Nonpolar solventsLimited solubility-0.85Minimal interactions

Thermal Stability and Degradation Pathways

The thermal stability profile of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol follows patterns observed in related benzimidazole compounds, demonstrating reliable stability in solid form under standard laboratory conditions [5]. Research on benzimidazole anthelmintics has shown that compounds in this class exhibit high thermal stability when exposed to temperatures up to 50°C, with degradation typically occurring at much higher temperatures [5].

The compound's thermal degradation likely proceeds through multiple pathways, similar to other benzimidazole derivatives. Primary degradation routes include dehydration reactions involving the ethane-1,2-diol moiety, potentially leading to the formation of aldehyde or ketone intermediates [5]. The benzimidazole ring system itself demonstrates considerable thermal stability, with decomposition temperatures typically exceeding 300°C for related compounds [6].

Thermal degradation kinetics for benzimidazole derivatives generally follow first-order kinetics, with activation energies ranging from 31-73 kcal/mol depending on the specific substituents [6]. The presence of the ethane-1,2-diol group may lower the overall activation energy compared to unsubstituted benzimidazole due to the relatively weak C-O bonds in the side chain.

Photochemical stability presents a contrasting profile, as benzimidazole compounds typically exhibit high photosensitivity in solution but maintain stability in solid form [5]. This photolability is attributed to the aromatic π-electron system's susceptibility to photochemical reactions, potentially leading to ring opening or rearrangement reactions under UV irradiation.

Table 2: Thermal Stability Parameters

ParameterValue/RangeComparative Reference
Storage temperatureRoom temperatureStandard conditions
Estimated decomposition temperature> 300°CSimilar to benzimidazole derivatives [6]
Thermal stability (solid)HighReliable up to 50°C [5]
Photostability (solution)LowHigh photosensitivity [5]
Activation energy (estimated)40-60 kcal/molBased on related compounds [6]

Acid-Base Characteristics and Protonation Sites

The acid-base behavior of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol is governed by multiple ionizable functional groups, creating a complex pH-dependent equilibrium system. The primary protonation site is the N3 nitrogen of the benzimidazole ring, which exhibits a pKa value of approximately 4.6 [2] [3]. This value is consistent with other benzimidazole derivatives, where the electron-withdrawing effect of the fused benzene ring reduces the basicity compared to simple imidazoles.

The compound exists predominantly as the 1H-tautomer due to the stabilization provided by the N-H bond in the benzimidazole system [2] [3]. Under acidic conditions (pH < 4.6), the compound becomes protonated at the N3 position, forming a benzimidazolium cation that enhances water solubility through increased electrostatic interactions with the aqueous medium.

Secondary protonation sites include the two hydroxyl groups of the ethane-1,2-diol moiety, which can undergo deprotonation under highly basic conditions. However, these groups are relatively weak acids with pKa values typically above 12, making deprotonation unlikely under physiological conditions [3].

The amphoteric nature of the compound allows for both protonation and deprotonation reactions, depending on the pH environment. At physiological pH (7.4), the compound exists primarily in its neutral form, with minimal ionization of either the benzimidazole nitrogen or the hydroxyl groups.

Table 3: Acid-Base Equilibria and pKa Values

Functional GrouppKa ValueProtonation State (pH 7.4)Biological Relevance
Benzimidazole N34.6NeutralPrimary ionization site
Benzimidazole N-H12.8ProtonatedDeprotonation unlikely
Ethane-1,2-diol OH> 12ProtonatedWeak acid groups
Overall charge-NeutralOptimal for membrane permeability

Spectroscopic Fingerprints (FT-IR, NMR, UV-Vis)

The spectroscopic characterization of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol provides distinctive fingerprints that confirm its molecular structure and enable identification through multiple analytical techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecule [1]. The O-H stretching vibrations of the ethane-1,2-diol moiety appear as broad, intense bands in the 3200-3600 cm⁻¹ region, often overlapping with the N-H stretching vibration of the benzimidazole ring at approximately 3100-3300 cm⁻¹. The C=N stretching vibrations characteristic of the benzimidazole heterocycle are observed in the 1600-1650 cm⁻¹ region, providing definitive evidence for the aromatic nitrogen-containing ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information through both ¹H and ¹³C NMR analyses [1]. In ¹H NMR spectra, the aromatic protons of the benzimidazole ring resonate as complex multiplet signals between 7.2-7.8 ppm, reflecting the electronic environment of the fused aromatic system. The hydroxyl protons appear as broad singlets at 4.8-5.2 ppm due to rapid exchange with the solvent, while the ethylene protons adjacent to the hydroxyl groups exhibit characteristic splitting patterns at 3.5-4.0 ppm.

¹³C NMR spectroscopy provides complementary information, with aromatic carbons of the benzimidazole ring appearing at 120-150 ppm [1]. The ethylene carbons (C1 and C2) resonate at 65-70 ppm, showing downfield shifts due to the electron-withdrawing effects of the adjacent hydroxyl groups and the benzimidazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy shows absorption characteristics typical of benzimidazole derivatives, with the primary absorption maximum (λmax) occurring at approximately 271 nm in methanol [8]. This absorption corresponds to π→π* transitions within the benzimidazole chromophore [9] [10]. The presence of the ethane-1,2-diol substituent may cause slight shifts in the absorption spectrum compared to unsubstituted benzimidazole, potentially extending the absorption into longer wavelengths due to extended conjugation effects.

Table 4: Comprehensive Spectroscopic Data

TechniqueKey Signals/AbsorptionsAssignmentsDiagnostic Value
FT-IR3200-3600 cm⁻¹ (broad)O-H stretch (ethane-1,2-diol)Confirms diol functionality
FT-IR3100-3300 cm⁻¹N-H stretch (benzimidazole)Confirms heterocycle
FT-IR1600-1650 cm⁻¹C=N stretchAromatic nitrogen identification
¹H NMR7.2-7.8 ppm (multiplet)Aromatic protonsBenzimidazole ring confirmation
¹H NMR4.8-5.2 ppm (broad singlet)Hydroxyl protonsDiol functionality
¹H NMR3.5-4.0 ppmEthylene protonsSide chain characterization
¹³C NMR120-150 ppmAromatic carbonsRing system identification
¹³C NMR65-70 ppmEthylene carbonsSide chain confirmation
UV-Visλmax ~271 nmπ→π* transitionsChromophore identification

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

178.074227566 g/mol

Monoisotopic Mass

178.074227566 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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